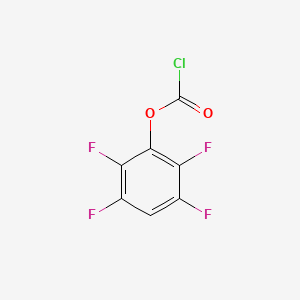
2,3,5,6-Tetrafluorophenyl Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD30287327 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of MFCD30287327 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of MFCD30287327 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and pressures to ensure the correct formation of the desired product.
Intermediate Steps: The intermediate steps often involve the introduction of functional groups through substitution reactions. These steps require the use of specific catalysts and solvents to facilitate the reactions.
Final Synthesis: The final synthesis step involves the purification and crystallization of the compound. This step is crucial to obtain a high-purity product suitable for industrial applications.
Industrial production methods for MFCD30287327 are designed to be scalable and cost-effective. These methods often involve the use of large-scale reactors and continuous flow systems to maximize yield and efficiency.
Analyse Chemischer Reaktionen
MFCD30287327 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions of MFCD30287327 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced forms of the compound with different functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
MFCD30287327 has a wide range of scientific research applications, including:
Chemistry: In chemistry, MFCD30287327 is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable tool for creating complex molecules.
Biology: In biological research, MFCD30287327 is studied for its potential effects on cellular processes. It is often used in experiments to understand its interactions with biological molecules.
Medicine: In medicine, MFCD30287327 is being investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases due to its unique chemical properties.
Industry: In industrial applications, MFCD30287327 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of MFCD30287327 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C7HClF4O2 |
|---|---|
Molekulargewicht |
228.53 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7HClF4O2/c8-7(13)14-6-4(11)2(9)1-3(10)5(6)12/h1H |
InChI-Schlüssel |
HRBHUPQNDWIYTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



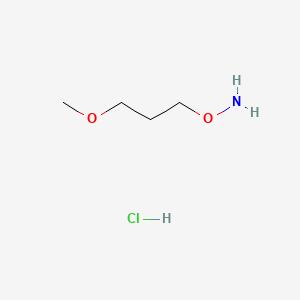
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

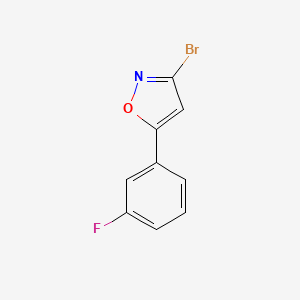
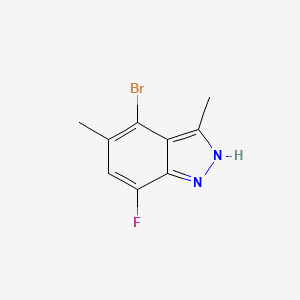

![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)
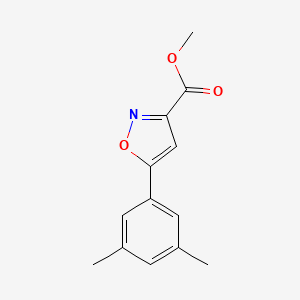
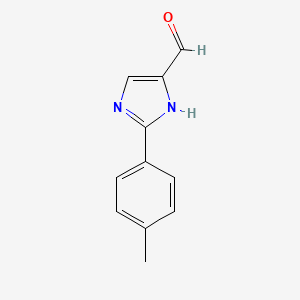


![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

